Product packaging for Cinnamaldehyde thiosemicarbazone(Cat. No.:CAS No. 5351-70-2)

Cinnamaldehyde thiosemicarbazone

Cat. No.: B182537
CAS No.: 5351-70-2
M. Wt: 205.28 g/mol
InChI Key: SHUQFXIRXYXNOZ-HCFISPQYSA-N
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Description

Cinnamaldehyde thiosemicarbazone is a versatile Schiff base compound synthesized from cinnamaldehyde and thiosemicarbazide, serving as a key intermediate in advanced chemical and biological research. Its structure, featuring an imine (C=N) and thioamide group, allows it to act as a potent chelator for transition metals, forming complexes with enhanced biological activities and properties. In medicinal chemistry research, this compound and its metal complexes (including Cu(II), Zn(II), and Ru(II)) demonstrate significant antibacterial activity against problematic pathogens such as Klebsiella pneumoniae and Escherichia coli , with studies reporting minimum bactericidal concentrations in the range of 8–30 µM . Its anticancer potential is particularly promising; Ru(II)-arene complexes of cinnamaldehyde-derived thiosemicarbazones have shown remarkable cytotoxicity against human cervical (HeLa) and breast (MCF-7, MDA-MB-231) cancer cell lines, inducing apoptosis through mechanisms that involve DNA intercalation and interaction with biomolecules like bovine serum albumin (BSA) . Furthermore, it acts as a potent inhibitor for enzymes like carbonic anhydrase-II (CA-II), with certain derivatives exhibiting IC50 values as low as 10.3 ± 0.62 µM, suggesting potential for developing therapeutics for conditions like glaucoma and certain cancers . Beyond biochemistry, this compound is an effective corrosion inhibitor for mild steel in acidic environments (1 M and 15% HCl), achieving inhibition efficiency of up to 97.63% by forming a protective adsorbed film on the metal surface . It also finds application in pesticide research as an inhibitor of the target protein phenol oxidase . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3S B182537 Cinnamaldehyde thiosemicarbazone CAS No. 5351-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQFXIRXYXNOZ-HCFISPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-70-2
Record name Cinnamaldehyde thiosemicarbazone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Derivatization Strategies of Cinnamaldehyde Thiosemicarbazone

Core Synthesis of Cinnamaldehyde (B126680) Thiosemicarbazone

The fundamental approach to synthesizing cinnamaldehyde thiosemicarbazone involves the formation of an azomethine or imine group through the reaction of an aldehyde with a primary amine.

Schiff Base Condensation Reactions with Thiosemicarbazide (B42300)

The most common and straightforward method for the synthesis of this compound is the direct condensation reaction between cinnamaldehyde and thiosemicarbazide. uomustansiriyah.edu.iqjetir.org This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of cinnamaldehyde, followed by dehydration to yield the final imine product. uomustansiriyah.edu.iq

The general reaction is as follows:

Cinnamaldehyde + Thiosemicarbazide → this compound + Water

This one-step reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent. jetir.orgacs.org The product, often a yellow crystalline solid, can be purified by recrystallization from solvents like ethanol (B145695). jetir.orgacs.org

Catalytic Approaches and Reaction Condition Optimization

To enhance the efficiency and yield of the condensation reaction, various catalytic and optimization strategies have been employed. The reaction is frequently catalyzed by the addition of a few drops of acid, which protonates the carbonyl oxygen of the cinnamaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Commonly used acid catalysts include:

Glacial Acetic Acid acs.orgnih.gov

Hydrochloric Acid (HCl) nih.gov

The choice of solvent also plays a crucial role in the reaction's success. Polar protic solvents like ethanol and methanol (B129727) are frequently used as they can solubilize the reactants and facilitate the reaction. acs.orgnih.govnih.gov Optimization studies have involved varying the solvent polarity, with methanol often being chosen as the optimal solvent. nih.gov The reaction temperature is typically maintained at the reflux temperature of the solvent, and the reaction progress is monitored by thin-layer chromatography (TLC). nih.gov

Rational Design and Synthesis of this compound Analogs

The therapeutic potential of this compound can be fine-tuned and potentially enhanced through systematic structural modifications. These modifications are guided by rational drug design principles to explore the structure-activity relationship (SAR) and develop analogs with improved pharmacological profiles.

N4-Substitution Strategies on the Thiosemicarbazone Moiety

A primary strategy for derivatization involves the substitution at the N4 position of the thiosemicarbazone moiety. This is achieved by using N4-substituted thiosemicarbazides in the condensation reaction with cinnamaldehyde or its derivatives. nih.govresearchgate.net These substitutions can introduce a variety of functional groups, including alkyl, aryl, and heterocyclic moieties, which can significantly influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its biological activity. nih.govnih.gov

For instance, a series of N4-substituted thiosemicarbazone derivatives of 4-fluorocinnamaldehyde (B1661933) were synthesized by condensing the aldehyde with various N4-aryl and N4-alkyl thiosemicarbazides. nih.gov This approach allows for the systematic exploration of the impact of different substituents on the compound's inhibitory potential against specific enzymes. nih.gov

Table 1: Examples of N4-Substituted this compound Analogs

Substituent at N4Cinnamaldehyde DerivativeResulting Analog
4-Chlorophenyl4-Fluorocinnamaldehyde(E)-4-(4-Chlorophenyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide nih.gov
2,3-Dichlorophenyl4-Fluorocinnamaldehyde(E)-4-(2,3-Dichlorophenyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide nih.gov
4-Chlorobenzyl4-Fluorocinnamaldehyde(E)-4-(4-Chlorobenzyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide nih.gov

This is an interactive data table. Click on the headers to sort.

Modifications of the Cinnamaldehyde Phenyl and Propenyl Moieties

For example, the use of 4-(dimethylamino)-cinnamaldehyde and 4-fluorocinnamaldehyde as starting materials introduces electron-donating and electron-withdrawing groups, respectively, to the phenyl ring. nih.govnih.gov These substitutions can alter the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Table 2: Examples of this compound Analogs with Modified Cinnamaldehyde Moieties

Cinnamaldehyde DerivativeThiosemicarbazide DerivativeResulting Analog
4-(Dimethylamino)-cinnamaldehydeN-(2-Fluorophenyl)hydrazine-1-carbothioamide(E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(2-fluorophenyl)hydrazine-1-carbothioamide nih.gov
4-(Dimethylamino)-cinnamaldehydeN-(4-Chlorophenyl)hydrazine-1-carbothioamide(E)-N-(4-Chlorophenyl)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene)hydrazine-1-carbothioamide nih.gov
4-(Dimethylamino)-cinnamaldehydeN-(4-(Chloromethyl)phenyl)hydrazine-1-carbothioamide(E)-N-(4-(Chloromethyl)phenyl)-2-((E)-3-(4-(dimethylamino)phenyl)allylidene)hydrazine-1-carbothioamide nih.gov

This is an interactive data table. Click on the headers to sort.

Bis-Pharmacophore Conjugation and Hybrid Molecule Development

To enhance biological activity and explore synergistic effects, researchers have developed hybrid molecules and bis-pharmacophore conjugates. This approach involves linking the this compound scaffold to another pharmacologically active moiety.

An example of this is the synthesis of "cinnamaldehyde-clubbed thiosemicarbazones," where the core structure is combined with other bioactive fragments to create a single molecule with dual or enhanced activity. nih.govnih.gov This strategy aims to improve the therapeutic index and overcome potential drug resistance mechanisms. The development of antibody-drug conjugates (ADCs) based on thiosemicarbazone scaffolds is another advanced application of this strategy, aiming to target specific cells. rsc.orgwur.nl

Synthesis of Related this compound Derivatives and Precursors

The synthesis of this compound derivatives is primarily achieved through the condensation reaction between a substituted cinnamaldehyde precursor and a thiosemicarbazide, or by reacting cinnamaldehyde with a substituted thiosemicarbazide. nih.govchemmethod.com This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the thiosemicarbazide in a solvent such as ethanol. jetir.orgacs.org The addition of a catalytic amount of acid, like glacial acetic acid or hydrochloric acid, is often employed to facilitate the reaction. nih.govacs.orgnih.gov The resulting thiosemicarbazone derivative usually precipitates from the solution upon cooling and can be purified by recrystallization. chemmethod.comacs.org

Derivatization strategies focus on two main components: the cinnamaldehyde moiety and the thiosemicarbazide moiety. By introducing various substituents to either of these precursors, a diverse library of this compound derivatives can be generated, allowing for the fine-tuning of their chemical and physical properties.

One common approach involves the reaction of a substituted cinnamaldehyde with various N4-substituted thiosemicarbazides. For instance, a series of derivatives were synthesized using 4-(dimethylamino)-cinnamaldehyde as the precursor. nih.gov The general method involved refluxing 4-(dimethylamino)-cinnamaldehyde with the appropriate thiosemicarbazide in methanol containing a catalytic amount of glacial acetic acid for 3 to 6 hours. nih.gov The solid products obtained upon cooling were then filtered and washed to yield the desired compounds. nih.gov

The following table details several derivatives synthesized from 4-(dimethylamino)-cinnamaldehyde.

Table 1: Derivatives of 4-(dimethylamino)-cinnamaldehyde Thiosemicarbazone

Compound ID N-Substituent Yield (%) M.P. (°C)
3g p-tolyl 97 232
3h 2,4-Difluorophenyl 95 202
3i 3-Nitrophenyl 70 215
3k 4-(Chloromethyl)phenyl 80 196
3m 4-Chlorophenyl 90 238

Data sourced from: nih.gov

Another significant derivatization strategy involves modifying the phenyl ring of the cinnamaldehyde precursor itself. A library of 4-fluorocinnamaldehyde-based thiosemicarbazones was synthesized by condensing 4-fluorocinnamaldehyde with a range of corresponding thiosemicarbazides. nih.gov The reaction was conducted in ethanol at 80°C under reflux, with a catalytic amount of hydrochloric acid. nih.gov This method produced the target derivatives in high to excellent yields, ranging from 75% to 87%. nih.govresearchgate.net

The table below presents a selection of derivatives prepared using 4-fluorocinnamaldehyde as the key precursor.

Table 2: Derivatives of 4-fluorothis compound

Compound ID N-Substituent Yield (%) M.P. (°C)
3e 3-Cyanophenyl 87 142–144
3h 3-Fluorophenyl 80 152–153
3j 2,3-Dichlorophenyl 82 162–168
3m 2,6-Dimethylphenyl 80 160–162

Data sourced from: nih.gov

The synthesis of precursors, such as substituted thiosemicarbazides, is also a critical aspect of generating these derivatives. N4-aryl substituted thiosemicarbazides can be prepared from an aromatic amine by treating it with ammonium (B1175870) hydroxide, carbon disulfide, sodium chloroacetate, and subsequently hydrazine (B178648) hydrate. juniv.edu Similarly, substituted alkyloxybenzaldehydes, which can serve as precursors, are obtained by treating hydroxybenzaldehydes with an appropriate n-alkyl bromide in the presence of anhydrous potassium carbonate and dry acetone. juniv.edu These precursors are then reacted via condensation to produce the final thiosemicarbazone compounds. juniv.edu

Furthermore, derivatization can occur on the thiosemicarbazide portion of the molecule. For example, cinnamaldehyde has been reacted with thiosemicarbazide and 4-methyl-3-thiosemicarbazide through a condensation reaction to yield CIN-C=N-TSCH and CIN-C=N-TSC(CH3) respectively. researchwithrutgers.com

The structural confirmation of these synthesized derivatives is typically established using various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, as well as mass spectrometry and elemental analysis. nih.govresearchwithrutgers.com For example, in the derivatives of 4-(dimethylamino)-cinnamaldehyde, the C=S bond was identified in the FT-IR spectra in the range of 1177–1246 cm⁻¹, while the C=N band appeared between 1484 and 1605 cm⁻¹. nih.gov The N-H stretching was observed in the 3162–3469 cm⁻¹ range. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of Cinnamaldehyde Thiosemicarbazone

Comprehensive Spectroscopic Elucidation

Spectroscopic methods are fundamental in defining the structural integrity and electronic properties of cinnamaldehyde (B126680) thiosemicarbazone.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the molecular structure of cinnamaldehyde thiosemicarbazone and its derivatives.

In ¹H NMR spectra recorded in DMSO-d₆, characteristic signals confirm the structure of this compound. The protons of the NH₂ group and the phenyl-vinyl moiety (C₆H₅–CH=CH–CH=N) typically appear as a multiplet in the range of δ 6.82–8.17 ppm. A singlet corresponding to the NH proton is observed further downfield around δ 11.39 ppm. amazonaws.com For some derivatives, the N-H proton of the thiourea (B124793) moiety resonates as a singlet between δ 7.97 and 9.53 ppm, while the NH-N=C proton appears as a broad singlet from δ 9.46 to 11.51 ppm. nih.gov The chemical shifts can be influenced by the solvent and substituents. For instance, in acetone-d₆, the H-4 proton (N-H) of a phenyl-substituted derivative appears as a singlet at δ 11.80 ppm. mdpi.com

¹³C NMR data further corroborates the structure. The key resonance for the thiocarbonyl carbon (C=S) is typically found in the downfield region, for example at δ 177.63 ppm. amazonaws.com The azomethine carbon (CH=N) signal appears around δ 144.70 ppm. amazonaws.com The carbons of the vinyl group (CH=CH) are observed at approximately δ 138.83 and δ 135.83 ppm, while the aromatic carbons resonate in the δ 125–129 ppm range. amazonaws.com The specific chemical shifts for the cinnamaldehyde series can vary, with the C=N signal appearing between δ 137.02 and 138.62 ppm. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Derivatives

Compound/DerivativeSolvent¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)Reference
This compoundDMSO-d₆6.82–8.17 (m, NH₂ + C₆H₅–CH=CH–CH=N), 11.39 (s, NH)177.63 (C=S), 144.70 (CH=N), 138.83, 135.83 (CH=CH), 128.84, 128.80, 126.88, 125.03 (Aromatic) amazonaws.com
Cinnamaldehyde-4-phenyl-thiosemicarbazoneAcetone-d₆11.80 (s, 1H, H-4)Not specified mdpi.com
4-Fluorocinnamaldehyde (B1661933) ThiosemicarbazonesChloroform-d9.46-11.51 (br s, NH-N=C), 7.97-9.53 (s, NHC=S)Not specified nih.gov
Cinnamaldehyde SeriesNot specifiedLower H-C=N values compared to other series137.02-138.62 (C=N) nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in this compound. The spectra typically show characteristic bands for N-H, C=N, and C=S vibrations. For a lead(II) complex of this compound, the asymmetric and symmetric stretching vibrations of the NH₂ group are observed around 3413 cm⁻¹ and 3271 cm⁻¹, respectively, with the N-H stretch at 3161 cm⁻¹. amazonaws.com The crucial azomethine (C=N) stretching vibration, indicative of the Schiff base formation, appears around 1607 cm⁻¹. amazonaws.com The band associated with the thiocarbonyl (C=S) group is typically found near 972 cm⁻¹. amazonaws.com In a 4-fluorocinnamaldehyde-based derivative, the N-H stretching appears in a broad range of 3208-3673 cm⁻¹, the C=N stretch is between 1392-1541 cm⁻¹, and the C=S band is observed from 1008 to 1197 cm⁻¹. nih.gov Upon complexation with a metal ion, such as in a Cu(II) complex, shifts in these bands are observed, with the C=S vibration appearing at 823 cm⁻¹, indicating coordination through the sulfur atom. dergipark.org.tr

Interactive Data Table: Characteristic FT-IR Frequencies (cm⁻¹) for this compound and its Complexes

Functional GroupThis compound LigandLead(II) Complex4-Fluorocinnamaldehyde DerivativeCu(II) ComplexReference
ν(N-H₂) Not specified3413 (asym), 3271 (sym)3208-3673Not specified amazonaws.comnih.gov
ν(N-H) Not specified3161Not specified3261 amazonaws.comdergipark.org.tr
ν(C=N) ~162516071392-15411523 amazonaws.comnih.govdergipark.org.tr
ν(C=S) Not specified9721008-1197823 amazonaws.comnih.govdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. For thiosemicarbazone ligands, the π → π* electronic transitions, arising from the extended conjugation, are typically observed between 308 and 322 nm. rsc.org The n → π* transitions, attributed to the presence of heteroatoms like nitrogen and sulfur, appear in the range of 383–392 nm. rsc.org In a Cu(II) complex of a related thiosemicarbazone, intraligand transitions attributed to n→π* and π→π* were observed at 310 and 265 nm, respectively. dergipark.org.tr A band corresponding to ligand-to-metal charge transfer (LMCT) transitions, such as S→Cu, N→Cu, and O→Cu, can also be identified, for instance at 370 nm. dergipark.org.tr Upon complexation, shifts in these electronic transitions are often observed. For example, in some ruthenium(II) complexes, a blue shift (hypsochromic shift) in the π → π* and n → π* transitions was noted compared to the free ligand. rsc.org Conversely, complexation with copper(II) can lead to a red shift (bathochromic shift). bendola.com

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI-MS), is a critical technique for determining the precise molecular weight and confirming the elemental composition of this compound and its derivatives. For instance, the ESI-MS spectrum of (E)-cinnamaldehydethiosemicarbazone shows a calculated m/z of 206.07, with an experimental finding of 206.09 [M+H]⁺, confirming its molecular formula. unipr.it Similarly, for a 4-fluorocinnamaldehyde-based thiosemicarbazone, the calculated m/z for the protonated molecule [M+H]⁺ was 350.0616, which was in excellent agreement with the experimental data. nih.gov This technique is also invaluable for characterizing metal complexes. The ESI-MS data for a zinc(II) complex of this compound, [Zn(C₁₀H₁₀N₃S)₂], showed a calculated m/z of 474.92, with the found value being 473.15, corresponding to the loss of a proton. unipr.it

X-ray Crystallography and Intermolecular Interactions

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules and the nature of intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis of Ligand and Complexes

In a nickel(II) complex, Ni(CMTSC)₂, the thiosemicarbazone ligand coordinates as an anionic bidentate ligand via the azomethine nitrogen and the thiolato sulfur atoms, also adopting a square-planar geometry. researchgate.net The crystal structure of a copper(I) complex, [Cu(Brcatsc)(PPh₃)₂Cl]·CH₃CN, where Brcatsc is 2-bromo-3-phenylpropenalthiosemicarbazone, revealed a mononuclear complex with the copper(I) ion in a distorted tetrahedral geometry, coordinated to the sulfur atom of the thiosemicarbazone ligand, two phosphorus atoms from two triphenylphosphine (B44618) ligands, and a chlorine atom. academie-sciences.fr These studies are crucial for understanding the coordination chemistry of this compound and how its structure influences the properties of its metal complexes.

Interactive Data Table: Selected Crystallographic Data for this compound Derivatives and Complexes

CompoundCrystal SystemSpace GroupKey Geometric FeaturesReference
(E)-cinnamaldehyde-4,4-dimethyl-3-thiosemicarbazone Not specifiedNot specifiedOverall planar molecule unipr.it
[Pd(C₁₆H₁₄N₃S)₂] Not specifiedNot specifiedSquare-planar geometry, trans-coordination via N and S atoms iucr.org
Ni(CMTSC)₂ TriclinicP-1Square-planar geometry, coordination via azomethine N and thiolato S researchgate.net
[Cu(Brcatsc)(PPh₃)₂Cl]·CH₃CN Not specifiedNot specifiedDistorted tetrahedral geometry, monodentate S-coordination academie-sciences.fr

Hirshfeld Surface Analysis for Crystal Cohesion and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystalline solid. scirp.org This technique maps the electron distribution of a molecule in its crystal environment, allowing for a detailed investigation of the forces contributing to crystal cohesion. nih.gov The analysis generates surfaces that highlight different types of close contacts between molecules. Key among these are the dnorm surfaces, which simultaneously map normalized distances to the surface from nuclei inside (di) and outside (de*) the surface. On a dnorm surface, red spots indicate intermolecular contacts shorter than the van der Waals radii, white regions represent contacts of van der Waals separation, and blue areas signify longer contacts.

The stability of the this compound crystal structure is dictated by a variety of intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions by plotting de against di. scirp.org For a palladium(II) complex of cinnamaldehyde 4-phenylthiosemicarbazone, the Hirshfeld analysis indicates that H···H contacts are the most significant contributors to the crystal's cohesion, which is a common feature in organic molecules. nih.goviucr.org These are followed by C···H/H···C, S···H/H···S, and N···H/H···N interactions, which underscore the importance of both van der Waals forces and hydrogen bonding in the crystal packing. nih.goviucr.org The sharp spikes in the fingerprint plots for S···H and N···H contacts are characteristic of hydrogen bonds, which play a crucial role in stabilizing the supramolecular structure. nih.govacs.org

The relative contributions of the most significant intermolecular contacts to the Hirshfeld surface for a this compound derivative complex are detailed below. nih.goviucr.org

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a this compound Derivative Complex

Intermolecular Contact Type Contribution to Hirshfeld Surface (%)
H···H 45.3
H···C/C···H 28.0
H···S/S···H 8.0
H···N/N···H 7.4

Data derived from a palladium(II) complex of cinnamaldehyde 4-phenylthiosemicarbazone. nih.goviucr.org

Coordination Chemistry and Metallocomplex Formation with Cinnamaldehyde Thiosemicarbazone

Ligand Properties and Chelation Mechanisms

The coordination behavior of cinnamaldehyde (B126680) thiosemicarbazone is dictated by its structural features, particularly the thiosemicarbazide (B42300) moiety linked to the cinnamaldehyde backbone. This structure provides key donor sites that facilitate the formation of metal complexes.

Cinnamaldehyde thiosemicarbazone typically acts as an anionic ligand in the formation of metal complexes. researchgate.netiucr.orgresearchwithrutgers.com This behavior stems from the deprotonation of the hydrazinic hydrogen atom (N-H) of the thiosemicarbazide group, leading to the formation of a thiolato-sulfur upon tautomerization from the thione (C=S) form to the thiol (C-S⁻) form. researchgate.netresearchwithrutgers.comuwc.ac.za This deprotonation allows the ligand to coordinate to metal centers as a negatively charged species.

The most common coordination mode for the this compound anion is through the azomethine nitrogen and the thiolato sulfur atom. researchgate.netiucr.orgacs.orgscience.gov This N,S-donor set forms a stable five-membered chelate ring with the metal ion, a recurring structural motif in thiosemicarbazone complexes. researchgate.netacs.orgcore.ac.uk The coordination involves the donation of electron pairs from both the nitrogen and sulfur atoms to the metal center. nih.gov In some instances, the ligand coordinates in its neutral thione form, particularly when complexed with certain metal precursors. researchwithrutgers.comuwc.ac.za

Thiosemicarbazone ligands are well-known for their ability to exhibit different denticities, primarily bidentate and tridentate coordination. In the case of this compound and its derivatives, bidentate coordination is predominant. researchwithrutgers.comuwc.ac.zacore.ac.uk The ligand chelates to the metal ion through the azomethine nitrogen and the sulfur atom, as previously described. researchwithrutgers.comcore.ac.uk This bidentate chelation is observed in a variety of transition metal complexes, including those with palladium(II) and nickel(II). researchgate.netuwc.ac.za

While less common for simple this compound, thiosemicarbazone ligands can exhibit tridentate coordination if an additional donor atom is present in the aldehyde or ketone precursor. researchwithrutgers.comresearchgate.net For example, ligands derived from 2-pyridinecarbaldehyde can coordinate in a tridentate S,N,Npy fashion. acs.orgcore.ac.uk However, for this compound itself, the literature predominantly supports a bidentate (N,S) coordination mode. researchwithrutgers.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A wide range of transition metal complexes of this compound have been synthesized and studied. These include complexes with Cu(II), Zn(II), Pd(II), Ni(II), Ru(II), and Pb(II). researchgate.netiucr.orguwc.ac.zanih.govunipr.itnih.govamazonaws.com The general synthetic route involves the condensation reaction of cinnamaldehyde with thiosemicarbazide to form the ligand, followed by the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal. uwc.ac.zaunipr.itamazonaws.com

For instance, palladium(II) complexes have been prepared by reacting this compound with [Pd(COD)Cl2] or palladium(II) chloride. iucr.orgresearchwithrutgers.comuwc.ac.za Similarly, copper(II) and zinc(II) complexes are synthesized using their respective acetate salts. nih.govunipr.it The synthesis of nickel(II) complexes often involves reacting the ligand with nickel(II) acetate. researchgate.netijsr.net Ruthenium(II)-arene complexes have also been synthesized, demonstrating the versatility of this ligand. nih.govbohrium.com The reaction conditions, such as solvent (often ethanol (B145695) or methanol) and temperature, are optimized to achieve good yields of the desired complex. unipr.itamazonaws.com The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), although 1:1 complexes have also been reported. uwc.ac.zaijsr.net

Table 1: Examples of Synthesized this compound Metal Complexes
Metal IonPrecursorStoichiometry (Metal:Ligand)Reference
Cu(II)Copper(II) acetate1:2 unipr.it
Zn(II)Zinc(II) acetate1:2 unipr.it
Pd(II)[Pd(COD)Cl2] or PdCl21:2 iucr.orguwc.ac.za
Ni(II)Nickel(II) acetate1:2 researchgate.netijsr.net
Ru(II)Ru(II)-arene precursorsNot specified nih.gov
Pb(II)PbX2 (X = Cl, Br, I, AcO)Not specified amazonaws.com
Pt(II)Na2PtCl41:2 bohrium.com
Co(II)Cobalt(II) acetate1:2 bohrium.com

The synthesized metal complexes are typically characterized using a variety of physicochemical techniques to confirm their structure and properties. These methods include elemental analysis (C, H, N, S), which verifies the empirical formula of the complex. uwc.ac.zaunipr.itbohrium.com

Spectroscopic techniques are crucial for elucidating the coordination mode of the ligand.

Infrared (IR) Spectroscopy: IR spectra provide evidence for the coordination of the ligand to the metal ion. A key observation is the shift or disappearance of the ν(N-H) and ν(C=S) bands of the free ligand upon complexation, indicating deprotonation and coordination through the sulfur atom. unipr.itbohrium.com The appearance of new bands at lower frequencies is attributed to the formation of M-N and M-S bonds. scispace.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the geometry of the complex. science.govbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)). uwc.ac.zaunipr.itnih.gov Shifts in the signals of the protons and carbons near the coordination sites confirm the binding of the ligand to the metal.

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes, further confirming their composition. unipr.itnih.gov

Molar Conductivity Measurements: These measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions (like chloride) are inside or outside the coordination sphere. uwc.ac.zabohrium.comscispace.com

Thermal analysis techniques, such as thermogravimetric analysis (TGA), are also employed to study the stability of the complexes and the presence of solvent molecules. bohrium.comekb.eg

X-ray crystallography has been instrumental in determining the precise geometric parameters of this compound complexes. For Ni(II) and Pd(II) complexes, a square-planar geometry is commonly observed. researchgate.netiucr.orgscispace.comnih.gov

In these complexes, the central metal ion is coordinated by two deprotonated, bidentate this compound ligands. The two ligands are typically arranged in a trans configuration, with the sulfur atoms and the azomethine nitrogen atoms occupying opposite positions in the square plane. researchgate.netiucr.orgnih.gov This arrangement minimizes steric hindrance between the ligands.

Studies on a Ni(II) complex of this compound revealed a square-planar geometry where the thiosemicarbazone coordinates as an anionic ligand via the azomethine nitrogen and the thiolato sulfur. researchgate.netresearchgate.net Similarly, a Pd(II) complex with a cinnamaldehyde-4-phenylthiosemicarbazone ligand showed a slightly distorted square-planar geometry with the N and S donor atoms in a trans configuration. iucr.orgnih.gov The Pd-S and Pd-N bond lengths are consistent with those found in other square-planar palladium(II) thiosemicarbazone complexes. iucr.org

Table 2: Selected Geometric Parameters for Ni(II) and Pd(II) Complexes
ComplexGeometryKey Bond Angles (°)ConfigurationReference
[Ni(this compound)2]Square-planarData not specifiedtrans researchgate.net
[Pd(cinnamaldehyde-4-phenylthiosemicarbazone)2]Slightly distorted square-planarN1-Pd1-N4 = 178.31, S1-Pd1-S2 = 177.57trans iucr.org

Electronic Structure and Stability of this compound Metallocomplexes

Electronic Structure and Bonding

The coordination of this compound to a metal center significantly alters the electronic landscape of both the ligand and the metal ion. This compound typically acts as a bidentate or tridentate ligand, coordinating through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. researchgate.netnih.govresearchwithrutgers.com In many instances, the ligand coordinates in its anionic form, having lost a proton from the thiol group (thione-thiol tautomerism), forming a stable chelate ring with the metal ion. researchgate.netresearchwithrutgers.com

Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure of these complexes. For example, in a Ni(II) complex with this compound, DFT studies at the B3LYP level of theory have shown that the thiosemicarbazone coordinates as an anionic ligand via the azomethine nitrogen and the thiolato sulphur. researchgate.netmedjchem.com This results in a square-planar geometry around the Ni(II) center. researchgate.net Similarly, palladium(II) complexes have been reported where the this compound ligand coordinates as a thiol anion in a bidentate fashion. researchwithrutgers.com For other transition metals like Co(II) and Cu(II), a four-coordinated square planar geometry is also common. africanjournalofbiomedicalresearch.com In some Ru(II) arene complexes, the cinnamaldehyde-derived thiosemicarbazone ligand also binds as a bidentate ligand through the thiocarbonyl sulfur and azomethine nitrogen atoms. researchgate.net

The interaction between the metal d-orbitals and the ligand's molecular orbitals leads to the formation of new molecular orbitals that define the electronic properties of the complex. Quantum chemical parameters derived from these studies help in understanding the charge distribution and reactivity of the metallocomplexes. researchgate.netresearchgate.net The formation of these stable complexes is a key feature of thiosemicarbazones, enhancing their coordination tendencies. nih.gov

Stability of Metallocomplexes

The stability of this compound metallocomplexes is a measure of the strength of the metal-ligand bond and the tendency of the complex to form under specific conditions. This stability can be quantified by determining stability constants and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). tandfonline.comresearchgate.net

Spectrophotometric and potentiometric methods, such as the Calvin-Bjerrum pH titration technique, are commonly used to determine these stability constants in solution. tandfonline.comijsr.net The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the temperature. tandfonline.comniscpr.res.in Generally, the stability of complexes with divalent first-row transition metals follows the Irving-Williams series. Studies on related thiosemicarbazones show that Cu(II) complexes are often the most stable among divalent metal ions. tandfonline.comtubitak.gov.tr

Research on a Ni(II) complex with this compound (Cin-TSC) has demonstrated its high stability. The complex, prepared under acidic conditions (pH 3), was found to be stable for up to 10-12 hours. ijsr.net The stoichiometry was determined to be 1:2 (Metal:Ligand), and the high stability was confirmed by its low dissociation constant. ijsr.net Similarly, studies on Cu(II) and Zn(II) complexes of this compound analogues have been conducted to verify their stability in solution over a 24-hour period. unipr.itnih.gov

The negative values of Gibbs free energy (ΔG) and enthalpy (ΔH) obtained for some thiosemicarbazone complexes indicate that the complexation reactions are spontaneous and exothermic, respectively. niscpr.res.in

Table 1: Stability Data for Ni(II)-Cinnamaldehyde Thiosemicarbazone Complex This table presents the stability data for the 1:2 complex formed between Nickel(II) and this compound in an ethanol medium.

ParameterValueReference
Stoichiometry (Metal:Ligand)1:2 ijsr.net
Maximum Absorbance (λmax)360 nm ijsr.net
Molar Extinction Coefficient (ε)2.228 x 10⁴ L mol⁻¹ cm⁻¹ ijsr.net
Stability Duration10 - 12 hours ijsr.net
Degree of Dissociation (α)0.0364 ijsr.net
Dissociation Constant (K)1.18 x 10⁻¹⁰ ijsr.net

Table 2: General Thermodynamic Parameters for Thiosemicarbazone Metallocomplexes This table provides examples of thermodynamic parameters determined for various thiosemicarbazone complexes, illustrating the general principles of their stability.

Complexlog K-ΔG (kJ/mol)-ΔH (kJ/mol)ΔS (J/K/mol)Reference
Co(II)-ITS (1:1)6.1936.5114.0474.15 researchgate.net
Co(II)-ITS (1:2)5.3831.634.3490.06 researchgate.net
Ni(II)-ITS (1:1)5.9234.8012.3774.00 researchgate.net
Ni(II)-ITS (1:2)5.1630.344.5485.13 researchgate.net
Cu(II)-ITS (1:1)7.1542.0414.8090.00 researchgate.net
Note: Data for Isatin-β-thiosemicarbazone (ITS) complexes are shown as illustrative examples of thermodynamic studies on thiosemicarbazone complexes. researchgate.net

Computational Chemistry and Cheminformatics Studies of Cinnamaldehyde Thiosemicarbazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies, offering a balance between accuracy and computational cost. nih.gov

DFT calculations are instrumental in determining the most stable three-dimensional conformation (optimized geometry) of cinnamaldehyde (B126680) thiosemicarbazone and its metal complexes. Studies involving DFT calculations, often using functionals like B3LYP, have been performed to optimize the geometry of thiosemicarbazone ligands and their complexes. nih.govnih.govmedjchem.com For instance, in a study on a Ni(II) cinnamaldehyde thiosemicarbazone complex, the geometry was fully optimized with respect to energy using the B3LYP level of theory. The predicted geometric parameters from these calculations were then compared with experimental X-ray crystallographic data to validate the computational model. medjchem.com

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute key electronic properties that govern the molecule's behavior. These properties include ionization potential, electron affinity, electronegativity, chemical potential, and dipole moment, which collectively help in understanding the molecule's stability and reactivity. nih.govmdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and a greater probability of intramolecular charge transfer (ICT). nih.gov DFT calculations are used to compute the energies of these orbitals and derive global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity.

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates a higher tendency to react.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of a species to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the escaping tendency of electrons from an equilibrium system.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table provides a generalized overview of reactivity descriptors commonly calculated in DFT studies.

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active sites of biological targets.

Molecular docking simulations have been extensively used to study the interaction of this compound derivatives with various protein targets. These simulations calculate a docking score or binding energy (typically in kcal/mol), which estimates the binding affinity between the ligand and the protein. researchgate.netopenmedicinalchemistryjournal.com A lower (more negative) binding energy indicates a more stable and favorable interaction. openmedicinalchemistryjournal.com

For example, a series of cinnamaldehyde-clubbed thiosemicarbazones were docked against carbonic anhydrase II, and the calculated docking scores ranged from -6.75 to -4.42 kcal/mol, showing good correlation with in vitro inhibitory activity. nih.gov Similarly, docking studies of cinnamaldehyde derivatives against other anticancer targets have been performed to predict their potential efficacy. nih.gov

Table 2: Example of Molecular Docking Binding Affinities

Compound Class Target Protein PDB ID Binding Affinity Range (kcal/mol)
Cinnamaldehyde Thiosemicarbazones Carbonic Anhydrase II - -4.42 to -6.75 nih.gov
Cinnamaldehyde Derivatives hCA IX 5FL6 -
2-Butanone Thiosemicarbazone Topoisomerase II - Ki = 437.87 µM nih.gov

Note: Data is illustrative of typical findings in molecular docking studies. Ki represents the inhibition constant.

A crucial outcome of molecular docking is the identification of the specific binding site on the protein and the key amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic interactions.

In the case of cinnamaldehyde thiosemicarbazones docked into the active site of human Carbonic Anhydrase II (hCA II), studies have revealed specific and crucial interactions. The active site of hCA II contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.gov Docking results indicate that the most active this compound derivatives form an ionic interaction with this Zn²⁺ ion. nih.gov Furthermore, the binding is stabilized by hydrogen bonds with key residues in the active site. Gln92 was identified as a critical residue, forming hydrogen bonds with all the tested compounds. nih.gov Other important residues, such as Asn62, Asn67, Thr199, and Thr200, also play a role in stabilizing the ligand within the active site through hydrogen bonding, particularly with the thiosemicarbazide (B42300) moiety. nih.gov

Table 3: Key Interacting Residues for Cinnamaldehyde Thiosemicarbazones with Carbonic Anhydrase II

Interaction Type Interacting Ligand Moiety Key Amino Acid Residues
Ionic Interaction Thiosemicarbazide Zn²⁺ ion nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The goal of QSAR is to develop a reliable statistical relationship that can predict the activity of new, unsynthesized molecules based on their structural or physicochemical properties (known as molecular descriptors). medcraveonline.comnih.gov

QSAR studies have been conducted on cinnamaldehyde derivatives to predict their activity against various targets, such as wood-decaying fungi. mdpi.com In a typical QSAR study, a set of cinnamaldehyde derivatives with known activities is used to build a model. Molecular descriptors representing various aspects of the molecule (e.g., electronic, steric, and hydrophobic properties) are calculated. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed biological activity. medcraveonline.commdpi.com

For instance, a QSAR model developed for the antifungal activity of cinnamaldehyde derivatives against Trametes versicolor and Gloeophyllum trabeum yielded high correlation coefficients (R² of 0.910 and 0.926, respectively), indicating strong predictive power. mdpi.com Such models provide a theoretical framework for designing new derivatives with potentially enhanced activity. mdpi.com

Development of Predictive Models for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental in modern medicinal chemistry. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in forecasting the efficacy of novel, unsynthesized compounds, thereby prioritizing synthetic efforts toward candidates with the highest potential. mdpi.com

While specific QSAR models exclusively for this compound are not extensively detailed in the cited literature, the principles are broadly applicable. For thiosemicarbazones in general, QSAR studies have been combined with molecular docking to model anti-tyrosinase and antituberculosis activities. mdpi.com Such models for related thiosemicarbazone families have shown strong statistical validation, suggesting that similar approaches would be effective for predicting the various biological activities of this compound derivatives. nih.gov The development of these predictive tools relies on calculating a wide array of molecular descriptors—such as electronic, steric, and lipophilic properties—and correlating them with experimentally determined biological data, like IC50 values. mdpi.com

More advanced techniques, including machine learning and deep learning, are also being integrated to create more sophisticated predictive models for chemical activity. arxiv.org These methods can handle complex, non-linear relationships between structure and activity, offering the potential for even more accurate predictions for compounds like this compound. nih.govresearchgate.net

Elucidation of Structural Features Governing Activity

Molecular docking and other computational techniques are pivotal in elucidating the specific structural features of a molecule that determine its biological activity. mdpi.com These methods provide a detailed view of how a ligand, such as this compound, interacts with its biological target at the atomic level.

The foundational structure of thiosemicarbazones, characterized by the thiourea (B124793) functional group (-NH-C(=S)-NH-), is crucial for their biological action, largely due to its metal-chelating properties. mdpi.com Computational studies help to understand how modifications to different parts of the this compound scaffold influence these interactions and, consequently, the biological outcome.

Key Structural Components and Their Roles:

Thiosemicarbazide Moiety: This part of the molecule is essential for its chelating ability and often interacts directly with metal ions in the active sites of enzymes. nih.gov Molecular docking studies of related 4-fluorocinnamaldehyde (B1661933) thiosemicarbazones against urease, a nickel-containing enzyme, demonstrated that the thiosemicarbazide group is crucial for binding within the enzyme's active site. nih.govresearchgate.net

Substituents on the Aromatic Ring: Modifications to the phenyl ring of the cinnamaldehyde moiety can significantly alter biological activity. For instance, docking studies on cinnamaldehyde derivatives as potential anticancer agents showed that adding hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups changed the interaction patterns with target receptors. nih.gov Hydroxylated derivatives, in particular, showed stronger interactions with urease through hydrogen bonding and pication interactions with the nickel ion in the active site. nih.gov

Substituents on the Terminal Nitrogen (N4): The nature of the substituent at the N4 position of the thiosemicarbazide chain can dramatically impact activity. This position can be modified to tune the molecule's steric and electronic properties, as well as its hydrogen-bonding capacity, which can lead to enhanced binding affinity and selectivity for a specific biological target. nih.gov

Insights from Molecular Docking Studies:

Molecular docking simulations have provided concrete examples of how these structural features translate to activity.

Urease Inhibition: For 4-fluorocinnamaldehyde thiosemicarbazones, docking studies revealed excellent binding interactions within the active site of urease. The simulations showed key hydrogen bonds and interactions with the nickel atoms essential for the enzyme's function. nih.govresearchgate.netresearchgate.net

Carbonic Anhydrase Inhibition: Although not specific to the cinnamaldehyde variant, studies on similar thiosemicarbazones as carbonic anhydrase inhibitors highlight the importance of the sulfonamide group coordinating to the active site zinc ion. nih.gov Secondary interactions with hydrophobic patches and key amino acid residues like His64 further stabilize the binding. nih.gov This provides a model for how this compound derivatives could be designed to target this enzyme family.

The table below summarizes the inhibitory activity of a series of 4-fluorothis compound derivatives against urease, illustrating the impact of different substituents.

CompoundSubstituentIC50 (µM) against Urease
3a4-methylphenyl3.2 ± 0.2
3bCyclohexyl3.4 ± 0.2
3cPhenyl2.7 ± 0.5
3f3-nitrophenylInactive
3g4-nitrophenylInactive

Data sourced from research on 4-fluorocinnamaldehyde based thiosemicarbazones, where lower IC50 values indicate higher potency. researchgate.net

These computational analyses confirm that the biological activity of this compound is not governed by a single feature but rather by the interplay of its entire molecular architecture. By systematically modifying different parts of the molecule and predicting the resulting effect on target binding, researchers can rationally design more potent and selective therapeutic agents.

Investigation of Biological Activities in Vitro and Preclinical Models of Cinnamaldehyde Thiosemicarbazone

Antineoplastic and Cytotoxic Mechanisms

Cinnamaldehyde (B126680) thiosemicarbazone has been the subject of investigation for its potential as an antineoplastic agent. Research has focused on its effects on cancer cell viability, its ability to induce programmed cell death, and its interference with the cell cycle and specific molecular targets crucial for cancer progression.

In Vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., MCF-7, SK-mel-2, DU145, HeLa, MDA-MB 231, U937)

The cytotoxic effects of cinnamaldehyde thiosemicarbazone and its derivatives have been evaluated against a variety of human cancer cell lines. Notably, trans-cinnamaldehyde thiosemicarbazone (Htcin) itself did not exhibit inhibitory activity against the human leukemia cell line U937. However, its metal complexes, particularly with copper(II) and nickel(II), demonstrated significant inhibition of proliferation with IC50 values in the micromolar range nih.gov.

While specific IC50 values for the parent this compound against a broad panel of cancer cells are not extensively documented in the reviewed literature, studies on closely related thiosemicarbazone derivatives provide insights into their potential efficacy. For instance, various thiosemicarbazone compounds have shown considerable cytotoxic activity against the MCF-7 human breast cancer cell line, with IC50 values for some derivatives ranging from 2.271 µg/ml to 7.081 µg/ml biorxiv.org. Similarly, certain thiosemicarbazone derivatives have been reported to be effective against the triple-negative breast cancer cell line, MDA-MB-231.

Furthermore, analogues of cinnamaldehyde have demonstrated potent activity against melanoma cell lines. One such analogue, CAD-14, exhibited strong cytotoxic effects against A375, A875, and SK-MEL-1 cells, with IC50 values of 0.58, 0.65, and 0.82 µM, respectively nih.gov. This highlights the potential of the cinnamaldehyde scaffold in developing effective anti-melanoma agents.

Table 1: In Vitro Cytotoxicity of Selected Thiosemicarbazone Derivatives

Compound Cell Line IC50 Value
Acetone thiosemicarbazone MCF-7 2.271 µg/ml
3-Methoxybenzaldehyde thiosemicarbazone MCF-7 2.743 µg/ml
4-Nitrobenzaldehyde thiosemicarbazone MCF-7 7.081 µg/ml
Cinnamaldehyde Analogue (CAD-14) SK-MEL-1 0.82 µM

This table presents data on related thiosemicarbazone compounds to illustrate the general cytotoxic potential of this class of molecules.

Induction of Apoptosis: Pathways and Markers (e.g., ROS-mediated apoptosis, caspase activation)

A significant mechanism underlying the anticancer activity of cinnamaldehyde and its derivatives is the induction of apoptosis, or programmed cell death. Cinnamaldehyde itself has been shown to be a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells. This process is mediated by the generation of reactive oxygen species (ROS), which leads to a mitochondrial permeability transition and the subsequent release of cytochrome c into the cytosol nih.gov. The production of ROS and the resulting apoptotic cell death can be blocked by antioxidants, confirming the central role of oxidative stress in this pathway nih.gov.

Metal complexes of this compound have also been demonstrated to activate key apoptotic proteins. Studies have shown that these complexes can activate caspase-9 and caspase-3. Furthermore, cinnamaldehyde metal complexes have been observed to significantly induce the activity of caspase-8 nih.gov. Caspases are a family of protease enzymes that are crucial for the execution phase of apoptosis. The activation of both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) indicates that this compound derivatives can trigger the apoptotic cascade through multiple pathways.

Cell Cycle Perturbations and Checkpoint Arrest (e.g., G2/M arrest)

In addition to inducing apoptosis, this compound and its analogues can exert their antineoplastic effects by disrupting the normal progression of the cell cycle in cancer cells. A derivative of cinnamaldehyde, CB403, has been shown to cause cell cycle arrest in the G2/M phase of mitosis. This arrest is associated with a notable increase in the levels of cyclin B1, a key regulatory protein for the G2/M transition nih.gov.

Similarly, a related compound, cuminaldehyde thiosemicarbazone, and its metal complexes have been observed to induce a G2/M checkpoint stop in cancer cells nih.gov. This suggests that the thiosemicarbazone moiety, in conjunction with an aldehyde, plays a crucial role in this mechanism. By arresting the cell cycle at the G2/M checkpoint, these compounds prevent cancer cells from dividing and proliferating, thereby inhibiting tumor growth.

Modulation of Molecular Targets in Cancer (e.g., EGFR inhibition, Topoisomerase IIα inhibition)

This compound and its derivatives can also interact with specific molecular targets that are vital for the survival and proliferation of cancer cells. One such target is topoisomerase IIα, an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. Copper(II) complexes of trans-cinnamaldehyde thiosemicarbazone have been identified as effective inhibitors of topoisomerase IIα nih.govmdpi.com. By inhibiting this enzyme, these compounds can introduce DNA strand breaks and ultimately lead to cell death. The inhibition of topoisomerase IIα is a well-established mechanism for several clinically used anticancer drugs.

While direct evidence for the inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound is not prominent in the available literature, the broader class of thiosemicarbazones has been explored for activity against various cellular targets. Given the multifaceted nature of thiosemicarbazone activity, the potential for interaction with signaling pathways involving EGFR remains an area for further investigation.

Enzymatic Inhibition Studies

Beyond its direct cytotoxic effects on cancer cells, this compound has also been investigated for its ability to inhibit specific enzymes that are implicated in pathological processes.

Carbonic Anhydrase Isozyme II (CA-II) Inhibition: Potency and Mechanism

Cinnamaldehyde-clubbed thiosemicarbazone derivatives have emerged as potent inhibitors of carbonic anhydrase II (CA-II) nih.gov. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. CA-II is involved in various physiological processes, and its inhibition has therapeutic applications.

A series of cinnamaldehyde-clubbed thiosemicarbazone derivatives displayed potent inhibitory activities against CA-II, with IC50 values ranging from 10.3 ± 0.62 µM to 46.6 ± 0.62 µM. Notably, several of these compounds exhibited higher inhibitory activity than the standard inhibitor, acetazolamide (B1664987) nih.gov.

Molecular docking studies have provided insights into the mechanism of inhibition. The most active compounds are predicted to bind to the active site of CA-II, with the thiosemicarbazide (B42300) moiety playing a crucial role in the interaction. It is suggested that these compounds mediate an ionic interaction with the zinc ion in the active site. Furthermore, amino acid residues such as Gln92, Asn62, Asn67, The199, and Thr200 are believed to stabilize the binding of these inhibitors through hydrogen bonding nih.gov.

Table 2: Carbonic Anhydrase-II Inhibitory Activity of Selected Cinnamaldehyde-Clubbed Thiosemicarbazones

Compound IC50 (µM)
Compound 3n 10.3 ± 0.62
Compound 3g 12.1 ± 1.01
Compound 3h 13.4 ± 0.52
Acetazolamide (Standard) Higher than test compounds

This table showcases the potent CA-II inhibitory activity of specific cinnamaldehyde-clubbed thiosemicarbazone derivatives.

Tyrosinase Inhibition: Monophenolase and Diphenolase Activities

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The compound demonstrates inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase. acs.orgnih.gov

For its action on monophenolase, which involves the hydroxylation of monophenols, trans-cinnamaldehyde thiosemicarbazone has been shown to prolong the lag time and reduce the steady-state rate of the reaction. acs.orgnih.gov This indicates an interference with the initial steps of melanin production.

The inhibitory effect on diphenolase activity, the oxidation of o-diphenols, has been quantified with an IC50 value of 5.72 μM. acs.orgnih.gov Kinetic studies have revealed that trans-cinnamaldehyde thiosemicarbazone acts as a reversible and mixed-type inhibitor of this enzymatic activity. acs.orgnih.gov The inhibition constants have been determined to be Kᵢ = 4.45 μM and Kᵢs = 8.85 μM. acs.orgnih.govnih.gov This mixed-type inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex. acs.org

Tyrosinase Diphenolase Inhibition Data

Parameter Value
IC50 5.72 μM acs.orgnih.gov
Inhibition Type Reversible, Mixed-Type acs.orgnih.gov
Kᵢ 4.45 μM acs.orgnih.govnih.gov

Aldose Reductase Inhibition

Scientific literature focusing specifically on the aldose reductase inhibitory activity of this compound is limited. However, extensive research has been conducted on various other thiosemicarbazone derivatives, which have shown potential as aldose reductase inhibitors. nih.gov These studies suggest that the thiosemicarbazone scaffold is a promising area for the development of compounds targeting diabetic complications.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Phenol (B47542) Oxidase Inhibition

While direct studies on the inhibition of phenol oxidase by this compound are not extensively documented, related research provides some insights. Studies on substituted benzaldehyde (B42025) thiosemicarbazones have indicated good inhibitory action against the phenoloxidase of the diamondback moth, Plutella xylostella L. acs.org This suggests that the broader class of compounds to which this compound belongs has the potential to inhibit phenol oxidase activity.

Urease Inhibition

The urease inhibitory potential of this compound has been investigated, with research extending to its derivatives. A study on a series of cinnamaldehyde-bearing thiosemicarbazones reported IC50 values ranging from 11.4 to 80.6 μM. acs.org Furthermore, derivatives such as 2-nitrocinnamaldehyde (B74183) and 4-fluorocinnamaldehyde (B1661933) thiosemicarbazones have been synthesized and shown to be potent urease inhibitors, with some exhibiting IC50 values in the low micromolar range. researchgate.netnih.govresearchgate.net

Antimicrobial Efficacy

Antibacterial Activity: Spectrum and Minimum Inhibitory Concentrations

trans-Cinnamaldehyde thiosemicarbazone has demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. acs.org Its efficacy has been evaluated against a range of bacterial species, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values determined through broth dilution methods. acs.org

The compound has shown notable effectiveness against Bacillus subtilis and Staphylococcus aureus, with an MIC and MBC of 50 µg/mL for both. acs.orgnih.gov For Escherichia coli, the MIC is 50 µg/mL and the MBC is 100 µg/mL. acs.org The antibacterial activity extends to Agrobacterium tumefaciens, with both MIC and MBC values of 100 µg/mL. acs.orgnih.gov The compound was found to be less effective against Pseudomonas aeruginosa, with an MIC of 400 µg/mL and an MBC of 500 µg/mL. acs.org For Klebsiella pneumoniae, the MIC was determined to be greater than 500 µg/mL. acs.org

Antimicrobial Activity of trans-Cinnamaldehyde Thiosemicarbazone

Bacterium MIC (µg/mL) MBC (µg/mL)
Escherichia coli 50 acs.org 100 acs.org
Klebsiella pneumoniae >500 acs.org Not Tested acs.org
Bacillus subtilis 50 acs.orgnih.gov 50 acs.orgnih.gov
Staphylococcus aureus 50 acs.orgnih.gov 50 acs.orgnih.gov
Pseudomonas aeruginosa 400 acs.org 500 acs.org

Antifungal Activity against Wood-Decaying Fungi and Mycotoxigenic Fungi (e.g., Aspergillus flavus, Trametes versicolor, Gloeophyllum trabeum)

This compound has demonstrated notable antifungal properties against a range of fungi, including those responsible for wood decay and the production of mycotoxins. The addition of thiosemicarbazide to cinnamaldehyde has been shown to enhance its antifungal and anti-aflatoxigenic capabilities. nih.gov

Mycotoxigenic Fungi: Aspergillus flavus

Aspergillus flavus is a significant mycotoxigenic fungus that produces aflatoxins, which are potent carcinogens. Research has shown that cinnamaldehyde and its thiosemicarbazone derivatives can inhibit the growth of A. flavus and reduce aflatoxin production. nih.govfrontiersin.orgnih.gov this compound has been observed to interfere with several developmental processes in A. flavus, including conidia germination and aflatoxin biosynthesis. nih.gov

Wood-Decaying Fungi: Trametes versicolor and Gloeophyllum trabeum

Cinnamaldehyde and its derivatives have been investigated as potential natural wood preservatives due to their activity against wood-decaying fungi. nih.govmdpi.commdpi.com Quantitative structure-activity relationship (QSAR) models have been developed to predict the antifungal activity of cinnamaldehyde derivatives against Trametes versicolor, a white-rot fungus, and Gloeophyllum trabeum, a brown-rot fungus. nih.govmdpi.com These models have shown good correlation coefficients, indicating their predictive power. nih.govmdpi.com

Below is a table summarizing the antifungal activity of cinnamaldehyde derivatives against these fungi.

Antiviral Properties (e.g., against Bovine Viral Diarrhea Virus, SARS-CoV-2 Mpro)

The antiviral potential of this compound and related compounds has been explored against various viruses.

Bovine Viral Diarrhea Virus (BVDV)

Bovine Viral Diarrhea Virus (BVDV) is a significant pathogen in cattle, causing considerable economic losses to the livestock industry. nih.govcornell.edu Research into antiviral therapies targeting BVDV is ongoing. While specific studies on this compound against BVDV are limited, the broader class of thiosemicarbazones has been investigated for antiviral activities.

SARS-CoV-2 Mpro

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a key target for the development of antiviral drugs. nih.govnih.govresearchgate.net Studies have synthesized and evaluated a range of thiosemicarbazone derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net Some of these compounds have shown significant inhibitory activity in enzyme assays. nih.govresearchgate.net For instance, one study identified a thiosemicarbazone derivative with an IC50 value of 3.89 μM against Mpro. nih.govresearchgate.net The interaction mechanisms between these inhibitors and the protease have been investigated using techniques like fluorescence spectroscopy and molecular docking to understand their binding modes. nih.govresearchgate.net

Antiparasitic Activity

Thiosemicarbazones, as a class of compounds, have demonstrated a wide spectrum of biological activities, including antiparasitic effects. While specific research focusing solely on the antiparasitic activity of this compound is not extensively detailed in the provided context, the general potential of thiosemicarbazones against various parasites is recognized.

Antioxidant Properties and Radical Scavenging Activity (e.g., DPPH assay)

This compound and its derivatives have been evaluated for their antioxidant potential, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity.

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. nih.govekb.eg Several studies have investigated the DPPH radical scavenging activity of cinnamaldehyde and its thiosemicarbazone derivatives. nih.govresearchgate.net For example, one study reported the IC50 value for the DPPH scavenging activity of a synthesized cinnamaldehyde-derived Schiff base. tarc.edu.my Another study on cinnamaldehyde itself demonstrated its free radical scavenging effects on DPPH, superoxide (B77818) radicals, and nitric oxide radicals, with an IC50 value of 8.2 μg/ml for DPPH. nih.gov

The antioxidant activity of these compounds is attributed to their chemical structure, which allows them to neutralize free radicals and mitigate oxidative stress.

Neuroprotective Potential and Associated Mechanisms

Cinnamaldehyde and its derivatives have been investigated for their potential neuroprotective effects in various models of neurodegenerative diseases. nih.gov The proposed mechanisms underlying these effects often involve the mitigation of neuroinflammation, oxidative stress, and apoptosis.

Research has indicated that cinnamaldehyde can protect neurons against amyloid-β induced toxicity, a hallmark of Alzheimer's disease. nih.gov The neuroprotective effects may be related to the inhibition of NMDA and adenosine (B11128) receptors, as well as the stimulation of ryanodine (B192298) receptors. nih.gov Furthermore, cinnamaldehyde has been shown to suppress the Aβ-induced increase of the GSK-3β protein level. nih.gov

In models of traumatic brain injury, cinnamaldehyde treatment has been shown to suppress leukocyte infiltration and the generation of reactive oxygen metabolites, leading to decreased neuronal damage. boragurer.com It is suggested that cinnamaldehyde exerts its neuroprotective effects through its antioxidant mechanisms. boragurer.com Additionally, cinnamaldehyde has been reported to protect against cerebral ischemia injury by inhibiting inflammation, partly through the reduction of TLR4/TRAF6 expression and the nuclear translocation of NF-κB. researchgate.net

Molecular Interactions with Biological Macromolecules

DNA Binding Studies

The interaction of small molecules with Deoxyribonucleic acid (DNA) is a critical area of study, as these interactions can modulate DNA's structure and function, potentially leading to therapeutic effects. Thiosemicarbazones, including those derived from cinnamaldehyde (B126680), are known to interact with DNA through various non-covalent binding modes.

The binding of cinnamaldehyde thiosemicarbazone derivatives to DNA can occur through several primary mechanisms, principally intercalation and groove binding.

Intercalation: This mode involves the insertion of a planar aromatic moiety of the molecule between the base pairs of the DNA double helix. This action causes a distortion in the DNA structure, often leading to an increase in the length of the helix and unwinding of the DNA strands. Evidence for intercalation is typically gathered from viscosity measurements; an increase in the relative viscosity of a DNA solution upon addition of the compound suggests an intercalative binding mode, as the lengthening of the DNA helix increases frictional forces. Spectroscopic studies showing significant hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the UV-Vis spectrum of the compound upon binding to DNA are also strong indicators of intercalation, resulting from the strong π–π stacking interactions between the aromatic chromophore and the DNA base pairs nih.govmdpi.comnih.gov. For some thiosemicarbazone derivatives, a partial intercalation has been suggested mdpi.com.

In practice, the interaction is often complex, and some compounds may exhibit a mixed-binding mode, involving both intercalation and groove binding, or electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA mdpi.commdpi.com. The specific mode of interaction is highly dependent on the three-dimensional structure and electronic properties of the particular thiosemicarbazone derivative.

A combination of spectroscopic techniques and computational modeling is employed to characterize the binding of this compound derivatives to DNA.

Spectroscopic Analysis:

UV-Visible (UV-Vis) Absorption Spectroscopy: This is a primary technique used to confirm the formation of a complex between the compound and DNA and to determine the binding mode. Changes in the absorption spectrum of the thiosemicarbazone upon the addition of DNA provide valuable information. As mentioned, hypochromism and a bathochromic shift are often indicative of intercalation nih.govmdpi.com. Titration experiments, where the concentration of DNA is systematically increased while the compound concentration is held constant, allow for the calculation of the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. The Kb values for intercalating thiosemicarbazone derivatives typically range from 104 to 106 M−1 mdpi.com.

Fluorescence Spectroscopy: This method is highly sensitive for studying binding interactions. Many thiosemicarbazones are fluorescent, and changes in their fluorescence intensity, quantum yield, and emission wavelength upon binding to DNA can be monitored. Quenching of the compound's intrinsic fluorescence is often observed. Alternatively, competitive binding assays using a fluorescent probe like Ethidium Bromide (EB) are common. EB is a known DNA intercalator whose fluorescence increases significantly upon binding to DNA. A decrease in the fluorescence of the EB-DNA complex upon the addition of a thiosemicarbazone derivative indicates that the compound is displacing EB, suggesting a competitive intercalative binding mode heraldopenaccess.us. These quenching data can be analyzed using the Stern-Volmer equation to determine binding constants (Kf) and the number of binding sites nih.govnih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in the DNA structure upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). Intercalation or groove binding can perturb these signals, providing insight into the nature of the interaction and its effect on DNA secondary structure nih.gov.

Computational Analysis:

Molecular Docking: This computational technique predicts the preferred orientation and binding mode of a ligand when bound to a macromolecular target. For DNA binding, molecular docking simulations can identify whether a this compound derivative is more likely to bind in the major or minor groove or to intercalate between base pairs. The simulations calculate a binding energy score, which indicates the stability of the complex, and reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and DNA bases or the sugar-phosphate backbone nih.gov. These studies often complement experimental data by providing a visual and energetic rationale for the observed binding mode.

Table 1: Spectroscopic and Computational Data for Thiosemicarbazone-DNA Interactions Note: Data presented are representative examples from studies on various thiosemicarbazone derivatives, not exclusively this compound.

TechniqueParameter MeasuredTypical Observation/ResultInferred Mode of Interaction
UV-Vis SpectroscopyBinding Constant (Kb)104 - 106 M-1Intercalation/Groove Binding
UV-Vis SpectroscopySpectral ShiftHypochromism & BathochromismIntercalation
Fluorescence SpectroscopyFluorescence QuenchingDecrease in fluorescence of EB-DNACompetitive Intercalation
Circular DichroismCD Spectral ChangesPerturbations in DNA bandsConformational changes in DNA
Molecular DockingBinding EnergyNegative kcal/mol valuesStability of DNA-ligand complex
Viscosity MeasurementRelative ViscosityIncrease in viscosity of DNA solutionIntercalation

Protein Binding Interactions

The interaction of potential drug candidates with proteins is crucial for their transport, distribution, and metabolism. Serum albumins are the primary carriers for many molecules in the bloodstream, while enzymes are often the therapeutic targets.

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), which is often used as a model protein due to its structural similarity to HSA, are the most abundant proteins in blood plasma dergipark.org.tr. They play a vital role in the transport of various endogenous and exogenous substances.

The binding of thiosemicarbazone derivatives to HSA and BSA has been extensively studied, primarily using spectroscopic methods. Fluorescence quenching is the most common technique. The intrinsic fluorescence of serum albumins is mainly due to tryptophan residues (Trp-214 in HSA). When a ligand binds near this residue, it can quench the fluorescence. The analysis of this quenching provides a wealth of information:

Binding Constants (Kb) and Number of Binding Sites (n): By titrating the protein with the ligand and monitoring the fluorescence quenching, the binding constant and the number of binding sites can be calculated, indicating the affinity of the interaction.

Quenching Mechanism: The mechanism can be identified as either static (formation of a ground-state complex) or dynamic (collisional quenching). This is typically determined by analyzing the temperature dependence of the quenching constant. For many thiosemicarbazones, a static quenching mechanism is observed, indicating complex formation researchgate.net.

Thermodynamic Parameters: By conducting the experiment at different temperatures, thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) can be determined. These values reveal the primary forces driving the binding interaction. For instance, a negative ΔH and positive ΔS suggest that both hydrogen bonding and hydrophobic interactions are significant.

Conformational Changes: Techniques like UV-Vis, Synchronous Fluorescence, and Circular Dichroism can be used to assess changes in the secondary and tertiary structure of the albumin upon ligand binding nih.govrsc.org.

Studies on cinnamaldehyde itself have shown that it binds to HSA, primarily at Site I, through hydrophobic interactions researchgate.net. It is highly probable that this compound also binds to serum albumins, a characteristic shared by many thiosemicarbazone derivatives, which often involves hydrophobic and hydrogen bonding interactions nih.gov.

Table 2: Parameters for Thiosemicarbazone Derivative-Serum Albumin Interactions Note: This table summarizes typical findings from studies on various thiosemicarbazone derivatives.

ParameterMethod of DeterminationTypical FindingSignificance
Binding Constant (Kb)Fluorescence Quenching~104 - 105 M-1Indicates strong, stable binding
Number of Binding Sites (n)Fluorescence Quenching≈ 1Suggests a 1:1 binding stoichiometry
Quenching MechanismTemperature-dependent fluorescenceStatic QuenchingFormation of a stable ground-state complex
Thermodynamic Forcesvan't Hoff Equation (ΔH, ΔS)ΔG < 0, ΔH < 0, ΔS > 0Spontaneous process driven by hydrogen bonds and hydrophobic forces

Cinnamaldehyde thiosemicarbazones have been identified as potent inhibitors of various enzymes, with studies often focusing on urease and carbonic anhydrase. Understanding the interactions within the enzyme's active site is key to explaining their inhibitory mechanism.

Urease Inhibition: Derivatives of 4-fluorocinnamaldehyde (B1661933) and 2-nitrocinnamaldehyde (B74183) have shown significant urease inhibitory activity researchgate.netscribd.com. Molecular docking studies reveal that these compounds fit well into the active site of the urease enzyme. The thiosemicarbazone moiety plays a crucial role, with the sulfur and nitrogen atoms coordinating with the nickel ions (Ni2+) that are essential for the enzyme's catalytic activity. Furthermore, the molecule is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site flap, effectively blocking substrate access researchgate.netresearchgate.net. Kinetic studies often show a competitive or mixed type of inhibition researchgate.net.

Carbonic Anhydrase (CA) Inhibition: Cinnamaldehyde-clubbed thiosemicarbazones have also been investigated as inhibitors of carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme. Docking studies predict that these compounds block the entrance to the active site. The thiosemicarbazide (B42300) group is critical for the interaction, forming hydrogen bonds with residues like Thr199 and Thr200, while the thio-group engages in an ionic interaction with the catalytic Zn2+ ion at the core of the active site nih.gov. This chelation of the essential metal cofactor is a common mechanism for thiosemicarbazone-based enzyme inhibitors.

Tyrosinase Inhibition: trans-Cinnamaldehyde thiosemicarbazone has been shown to potently inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase, a key enzyme in pigment biosynthesis acs.org.

In all these cases, the specific interactions—coordination with metal ions, hydrogen bonding, and hydrophobic contacts—within the confined space of the enzyme's active site are responsible for the potent inhibitory activity of these compounds.

Applications in Analytical Chemistry

Development of Cinnamaldehyde (B126680) Thiosemicarbazone as Chromogenic Reagents

Cinnamaldehyde thiosemicarbazone (CMTSC) has been established as an effective chromogenic reagent in analytical chemistry. Its utility stems from its ability to form stable, intensely colored complexes with various metal ions, which can then be quantified using spectrophotometry. Thiosemicarbazones, as a class of compounds, are known to be excellent chelating agents, bonding with metal ions through sulfur and nitrogen atoms. ekb.eg

The reaction of CMTSC with specific metal ions results in a significant shift in the absorption spectrum to a longer wavelength (a bathochromic shift), leading to the formation of a colored product. For instance, CMTSC yields intense yellow, water-soluble complexes with both Nickel(II) and Cobalt(II) in a micellar medium at a pH of 9.0. worldwidejournals.com This color formation is the basis for its use as a chromogenic reagent for the direct spectrophotometric determination of these metals. The synthesis of the reagent itself is straightforward, typically involving the condensation of equimolar amounts of cinnamaldehyde and thiosemicarbazide (B42300). jetir.org

Spectrophotometric Determination of Metal Ions (e.g., Nickel(II), Cobalt(II))

The formation of colored complexes between this compound and metal ions allows for their quantitative determination via spectrophotometry. A specific and sensitive method has been developed for the simultaneous determination of Nickel(II) and Cobalt(II). worldwidejournals.com

The method involves the reaction of the metal ions with CMTSC in the presence of a non-ionic surfactant, Triton-X-100 (5%), which acts as a micellar medium to enhance solubility and color development. The optimal conditions for complex formation with both Ni(II) and Co(II) occur at a pH of 9.0. worldwidejournals.com Under these conditions, the Ni(II)-CMTSC complex shows maximum absorbance at a wavelength (λmax) of 440 nm, while the Co(II)-CMTSC complex has its λmax at 400 nm. worldwidejournals.com

Research findings indicate that the reagent forms 1:1 [Metal:Ligand] complexes with both Nickel(II) and Cobalt(II). worldwidejournals.com The stability and sensitivity of these complexes are crucial for accurate quantification.

Spectrophotometric Data for Ni(II) and Co(II) Complexes with CMTSC worldwidejournals.com
ParameterNickel(II) ComplexCobalt(II) Complex
Optimal pH9.09.0
λmax440 nm400 nm
Molar Absorptivity (ε)4.77 x 10⁴ L·mol⁻¹·cm⁻¹4.70 x 10⁴ L·mol⁻¹·cm⁻¹
Sandell's Sensitivity0.0012 µg/cm²0.0012 µg/cm²
Stoichiometry (M:L)1:11:1
Stability Constant8.17 x 10⁵10.10 x 10⁶

A significant challenge in the spectrophotometric analysis of multi-component mixtures is the overlapping of absorption spectra, which can make simultaneous determination difficult. Derivative spectrophotometry is a powerful technique used to overcome this issue by enhancing the resolution of spectral bands and eliminating matrix interferences. worldwidejournals.comresearchpublish.com

For the simultaneous determination of Nickel(II) and Cobalt(II) with this compound, a first-order derivative spectrophotometric technique has been successfully developed. worldwidejournals.com This method relies on measuring the amplitude of the derivative spectra at specific wavelengths where the interference from the other component is minimal or zero (the "zero-crossing" technique). The absorption spectra of the Ni(II) and Co(II) complexes with CMTSC overlap, but their first-order derivative spectra allow for their distinct quantification. worldwidejournals.com

In this derivative method, the determination of Nickel(II) is carried out at 460 nm, while Cobalt(II) is determined at 420 nm. worldwidejournals.com This approach improves selectivity and allows for the accurate and simultaneous quantification of both metal ions in a mixture without the need for prior separation steps. The technique is particularly valuable as it effectively decreases the interference from foreign ions, thereby increasing the reliability of the analysis. researchpublish.com

Applications in Materials Science

Corrosion Inhibition Studies for Metals in Acidic Media

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments where aggressive chemical reactions lead to material degradation. Cinnamaldehyde (B126680) thiosemicarbazone has demonstrated considerable promise as an effective corrosion inhibitor, primarily for mild steel in acidic solutions such as hydrochloric acid (HCl) and phosphoric acid (H₃PO₄). researchgate.netampp.orgdntb.gov.ua Its efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of multiple active centers in the molecule, including the π-electrons of the aromatic ring and the C=N bond, as well as the lone pairs of electrons on the nitrogen and sulfur atoms. researchgate.netresearchgate.net

The effectiveness of cinnamaldehyde thiosemicarbazone as a corrosion inhibitor has been rigorously evaluated using various standard techniques, including gravimetric analysis and electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.netampp.org

Gravimetric methods involve measuring the weight loss of a metal specimen immersed in a corrosive solution with and without the inhibitor over a specific period. Research has shown that this compound significantly reduces the corrosion rate of mild steel in both 1M and 15% HCl solutions. researchgate.netdntb.gov.ua For instance, at a concentration of 1mM in 1M HCl at 303K, it exhibited a high inhibition efficiency of 95.02%. researchgate.netdntb.gov.ua In 15% HCl, an even higher efficiency of 96.65% was achieved with a 4mM concentration of the inhibitor at the same temperature. researchgate.netdntb.gov.ua However, the performance was observed to decrease at elevated temperatures, with efficiencies dropping to 86.74% and 92.50% in 1M and 15% HCl, respectively, at 343K. researchgate.netdntb.gov.ua In studies involving phosphoric acid, protection efficiencies of up to 99% have been reported with as little as 10⁻⁴ M of this compound. ampp.orgresearchgate.netscispace.com

Inhibition Efficiency of this compound on Mild Steel in HCl

Concentration Medium Temperature (K) Inhibition Efficiency (%)
1mM 1M HCl 303 95.02 researchgate.netdntb.gov.ua
1mM 1M HCl 343 86.74 researchgate.netdntb.gov.ua
4mM 15% HCl 303 96.65 researchgate.netdntb.gov.ua
4mM 15% HCl 343 92.50 researchgate.netdntb.gov.ua

Electrochemical studies provide deeper insights into the inhibition mechanism. Potentiodynamic polarization curves have indicated that this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ampp.orgscispace.com This is achieved through the adsorption of the inhibitor molecules on the metal surface, which blocks the active sites for both processes. ampp.org

Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate these findings. The presence of this compound in the corrosive medium leads to an increase in the charge-transfer resistance and a decrease in the double-layer capacitance. ampp.orgscispace.com The increased resistance signifies a slower corrosion process, while the reduced capacitance suggests the formation of a protective film on the metal surface, effectively increasing the thickness of the electrical double layer. ampp.org The adsorption of this compound on the mild steel surface has been found to align with the Langmuir adsorption isotherm model. researchgate.net

Single-Source Precursors for Nanomaterial Synthesis

In the realm of nanotechnology, this compound has found a valuable application as a single-source precursor (SSP) for the synthesis of metal sulfide (B99878) nanoparticles. research-nexus.netamazonaws.comresearchgate.net An SSP is a single compound that contains all the necessary elements for the formation of the desired nanomaterial. This approach offers several advantages, including simpler synthetic procedures, better control over stoichiometry, and the potential for lower reaction temperatures. researchgate.net this compound can form stable complexes with various metal ions, and these complexes can then be decomposed to yield the corresponding metal sulfide nanoparticles. research-nexus.netudsm.ac.tz

This compound has been successfully employed in the synthesis of several types of metal sulfide nanoparticles, most notably lead sulfide (PbS) and zinc sulfide (ZnS). research-nexus.netias.ac.inias.ac.in By forming complexes with lead(II) or zinc(II) ions, it provides a molecular template containing both the metal and sulfur atoms required for the nanoparticle formation. research-nexus.netias.ac.in

For the synthesis of PbS nanoparticles, lead(II) halide (such as chloride, bromide, and iodide) complexes of this compound have been utilized as SSPs. research-nexus.netamazonaws.com The resulting PbS nanoparticles have been characterized to have a cubic galena structure. bohrium.com Similarly, zinc(II) complexes of this compound, such as [Zn(cinnamtscz)₂] and [ZnCl₂(cinnamtsczH)₂], have been used to produce ZnS nanocrystallites. ias.ac.inias.ac.inresearchgate.net The resulting ZnS can exhibit either a cubic (sphalerite) or hexagonal (wurtzite) crystal phase depending on the specific precursor used. researchgate.net The synthesis of iron sulfide and antimony sulfide nanoparticles from their respective this compound complexes has also been reported. udsm.ac.tztandfonline.com

The transformation of the this compound-metal complexes into metal sulfide nanoparticles is typically achieved through thermal decomposition methods, with colloidal thermolysis and solvothermal decomposition being two common routes. research-nexus.netudsm.ac.tz

In colloidal thermolysis, the SSP is injected into a hot, high-boiling point solvent, often in the presence of a capping agent or surfactant like oleylamine (B85491). research-nexus.netamazonaws.combohrium.com This capping agent helps to control the size and shape of the nanoparticles and prevents their agglomeration. research-nexus.net For instance, PbS nanoparticles have been synthesized by the thermolysis of lead(II) halide this compound complexes in oleylamine at temperatures ranging from 190 to 270 °C. research-nexus.netamazonaws.comresearchgate.net The reaction temperature has been shown to influence the size and morphology of the resulting nanoparticles, with higher temperatures generally leading to larger particles. amazonaws.combohrium.com The choice of the halide in the precursor can also affect the particle size, which has been observed to range from approximately 50 to 400 nm. research-nexus.netamazonaws.comresearchgate.net The morphology of the PbS nanoparticles is predominantly cubic, although truncated nanocubes have also been obtained. research-nexus.netresearchgate.net

Solvothermal decomposition is another widely used method, where the decomposition of the precursor takes place in a sealed vessel (an autoclave) containing a solvent at temperatures above its boiling point. udsm.ac.tzresearchgate.net This method allows for better control over the crystal phase and morphology of the nanoparticles. For example, the solvothermal decomposition of an iron(II) this compound complex in oleylamine at 230 °C produced spherical iron sulfide nanoparticles, while at 300 °C, hexagonal and nanorod morphologies were observed. udsm.ac.tz Similarly, cadmium sulfide nanoparticles have been synthesized via the solvothermal decomposition of cadmium(II) thiosemicarbazone complexes. researchgate.net Pyrolysis, a related technique involving the thermal decomposition of the precursor in an inert atmosphere, has also been used to prepare ZnS nanocrystallites from zinc-cinnamaldehyde thiosemicarbazone complexes at temperatures around 515°C. ias.ac.in

Synthesis of Metal Sulfide Nanoparticles from this compound Precursors

Nanoparticle Precursor Complex Synthesis Route Temperature (°C) Resulting Morphology/Size
PbS Lead(II) halide this compound Colloidal Thermolysis 190-270 Predominantly cubic, 50-400 nm research-nexus.netamazonaws.comresearchgate.net
ZnS [Zn(cinnamtscz)₂] / [ZnCl₂(cinnamtsczH)₂] Pyrolysis 515 Plate-like and spherical ias.ac.inias.ac.in
FeS [FeCl₂(cinnamtscz)₂] Solvothermal Decomposition 230 Spherical udsm.ac.tz
FeS [FeCl₂(cinnamtscz)₂] Solvothermal Decomposition 300 Hexagons and nanorods udsm.ac.tz
Sb₂S₃ Antimony(III) chloride this compound Solvothermal Decomposition - Spherical and rod-like tandfonline.com

Future Research Directions and Potential Therapeutic Implications

Exploration of Structure-Activity Relationships for Targeted Bioactivities

The core structure of cinnamaldehyde (B126680) thiosemicarbazone, featuring a cinnamaldehyde moiety and a thiosemicarbazone group, is ripe for chemical modification to enhance its potency and selectivity for specific biological targets. ontosight.ai Future research should systematically explore the structure-activity relationships (SAR) to design next-generation analogs with improved therapeutic profiles.

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: Modifications on the phenyl ring of the cinnamaldehyde portion can significantly influence bioactivity. For instance, studies on related thiosemicarbazone derivatives have shown that introducing electron-withdrawing or electron-donating groups can modulate their efficacy. Research on 4-fluorocinnamaldehyde-based thiosemicarbazones revealed that substitutions on the N⁴-position of the thiosemicarbazone moiety dramatically impacted urease inhibition, with IC₅₀ values ranging from 2.7 µM to 29.0 µM. nih.gov

Modification of the Thiosemicarbazide (B42300) Moiety: The thiosemicarbazide part of the molecule is crucial for its biological action, often acting as a chelating agent for metal ions. bohrium.com Altering the terminal nitrogen (N⁴) with different substituents, such as alkyl, aryl, or heterocyclic groups, has been shown to be a successful strategy for tuning the biological activity of thiosemicarbazones. ccspublishing.org.cnsioc-journal.cn For example, a series of cinnamaldehyde-clubbed thiosemicarbazones were synthesized and tested as carbonic anhydrase-II (CA-II) inhibitors, with some derivatives showing higher inhibitory activity than the standard drug acetazolamide (B1664987). nih.gov

Isosteric Replacement: Replacing the sulfur atom in the thiocarbonyl group with oxygen (semicarbazone) or selenium (selenosemicarbazone) could lead to compounds with different biological properties and toxicity profiles.

Systematic synthesis and screening of such analogs will provide a clearer understanding of the pharmacophore, enabling the design of compounds targeted against specific enzymes or cellular pathways. nih.govnih.gov

Table 1: Bioactivity of Cinnamaldehyde Thiosemicarbazone Derivatives

DerivativeTarget/OrganismActivity (IC₅₀/MIC)Reference
N'-((1E, 2E)-3-(4-chlorophenyl)allylidene)piperidine-1-carbothiohydrazide (3a)Cytospora sp.>95% inhibition at 50 µg/mL ccspublishing.org.cn
N'-((1E, 2E)-3-phenylallylidene)piperidine-1-carbothiohydrazide (3p)S. sclerotiorum>95% inhibition at 50 µg/mL ccspublishing.org.cn
(E)‑N‑(4‑Bromophenyl)‑2‑((E)‑3‑(4‑(dimethylamino)phenyl)allylidene)hydrazine‑1‑carbothioamide (3g)Carbonic Anhydrase-II12.1 ± 1.01 µM nih.gov
Derivative 3n (structure not specified)Carbonic Anhydrase-II10.3 ± 0.62 µM nih.gov
4-fluorocinnamaldehyde (B1661933) based thiosemicarbazone (3c)Urease2.7 ± 0.5 µM nih.gov
trans-Cinnamaldehyde thiosemicarbazoneBacillus subtilis50 µg/mL (MIC) researchgate.net
trans-Cinnamaldehyde thiosemicarbazoneStaphylococcus aureus50 µg/mL (MIC) researchgate.net
trans-Cinnamaldehyde thiosemicarbazoneMushroom tyrosinase5.72 µM (IC₅₀) researchgate.net

Deeper Mechanistic Elucidation of Observed Biological Activities

While preliminary studies have identified a range of biological effects, the precise molecular mechanisms underpinning the activity of this compound are not fully understood. ontosight.ai Future research must focus on detailed mechanistic studies to identify its specific cellular targets and signaling pathways.

Potential avenues of investigation include:

Anticancer Mechanisms: The anticancer effects are suggested to involve the induction of apoptosis. ontosight.ai Future studies should investigate its impact on key apoptotic pathways (both intrinsic and extrinsic), cell cycle regulation, and its potential to inhibit cancer cell migration and invasion. For example, the parent compound, cinnamaldehyde, has been shown to induce tumor cell apoptosis by promoting the production of intracellular reactive oxygen species (ROS). mdpi.com

Antimicrobial Mechanisms: As an antimicrobial agent, research indicates it is effective against various bacteria and fungi. ontosight.airesearchgate.net The exact mechanism could involve the disruption of cell wall integrity, as seen with cinnamaldehyde against Geotrichum citri-aurantii, where it inhibited chitin (B13524) synthesis. nih.gov Other potential mechanisms include inhibiting key microbial enzymes or disrupting biofilm formation, a critical factor in antibiotic resistance. unipr.itnih.gov

Enzyme Inhibition: this compound and its derivatives have been shown to inhibit several enzymes, including tyrosinase, carbonic anhydrase II, and urease. smolecule.comnih.govresearchgate.net Kinetic and structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, are needed to clarify the mode of inhibition (e.g., competitive, non-competitive) and the specific binding interactions. researchgate.net Molecular docking studies have predicted that active derivatives interact with key residues like Gln92 and the zinc ion in the active site of carbonic anhydrase-II. nih.govresearchgate.net

Investigation of Synergistic Effects in Combination Therapies

A highly promising avenue for future research is the investigation of this compound in combination with existing therapeutic agents. Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual drugs, and potentially overcome drug resistance.

Combination with Antibiotics: The parent compound, cinnamaldehyde, has demonstrated synergistic effects when combined with antibiotics against multidrug-resistant bacteria. nih.gov For instance, trans-cinnamaldehyde showed synergistic antimicrobial action with imipenem (B608078) and colistin (B93849) against Escherichia coli. biochemjournal.com Similar studies are warranted for this compound to assess its potential as an adjuvant to combat bacterial infections, particularly those involving biofilms.

Combination with Anticancer Drugs: Combining this compound with conventional chemotherapeutic agents could enhance cancer cell killing and circumvent resistance mechanisms. Research on cinnamaldehyde has shown it can act synergistically with hyperthermia to induce apoptosis in non-small cell lung carcinoma cells. mdpi.com Exploring such combinations could lead to more effective cancer treatment strategies.

Dual-Action Therapies: Given its broad spectrum of activity, this compound could be explored in therapies where multiple pathological processes are at play. For example, in certain cancers, secondary infections are a major concern. A compound with both anticancer and antimicrobial properties would be highly beneficial.

Development of Advanced Preclinical Models for Efficacy Assessment

To bridge the gap between promising in vitro data and clinical application, it is imperative to evaluate the efficacy of this compound in more sophisticated preclinical models that better mimic human diseases.

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, using 3D models such as spheroids or organoids can provide a more accurate assessment of the compound's anticancer activity. acs.org These models better replicate the tumor microenvironment, including cell-cell interactions and nutrient gradients.

Animal Models of Disease: Efficacy studies in relevant animal models are crucial. For cancer research, this includes xenograft and patient-derived xenograft (PDX) models in mice. For infectious diseases, established models of bacterial or fungal infection should be employed. frontiersin.org These studies will provide vital information on the compound's in vivo efficacy and pharmacokinetic profile.

Galleria mellonella (Wax Moth) Larvae Model: As an alternative to vertebrate models for preliminary in vivo toxicity and efficacy testing, the G. mellonella model is a cost-effective and ethically sound option for screening the antimicrobial and antifungal potential of new compounds.

The development and application of these advanced models will be critical for validating the therapeutic potential of this compound and its derivatives, paving the way for potential clinical trials.

Q & A

Basic Research Questions

Q. How is cinnamaldehyde thiosemicarbazone synthesized, and what characterization methods validate its structure?

  • Methodology : CTSC is synthesized by reacting cinnamaldehyde with thiosemicarbazide under reflux conditions. Metal complexes (e.g., Ni(II)) are prepared by adding metal salts (e.g., Ni(OAc)₂·4H₂O) to a hot ethanolic solution of CTSC, followed by refluxing, filtration, and drying . Characterization involves elemental analysis, IR spectroscopy (to confirm C=N, C=S, and N-H stretches), and X-ray crystallography. For example, IR bands at 3396–3266 cm⁻¹ and 3162–3120 cm⁻¹ correspond to ν(N-H) vibrations in thiosemicarbazone derivatives . Single-crystal X-ray diffraction (using Mo Kα radiation) confirms the geometry and hydrogen-bonding interactions .

Q. What structural features define CTSC and its metal complexes?

  • Methodology : CTSC acts as a bidentate ligand, coordinating via the thiolic sulfur (S) and imine nitrogen (N) atoms to form five-membered chelate rings with metal ions (e.g., Ni²⁺). X-ray studies reveal a square planar geometry for Ni(II) complexes, with bond lengths such as Ni-S (~2.15–2.20 Å) and Ni-N (~1.85–1.90 Å). Hydrogen bonding (e.g., N-H⋯S) and π-π stacking stabilize the crystal lattice . Solvent molecules (e.g., DMSO) may induce distortions in the metal coordination sphere .

Q. How do spectroscopic techniques confirm the coordination mode of CTSC?

  • Methodology :

  • IR : A redshift in ν(C=N) and ν(C=S) bands indicates metal-ligand coordination .
  • UV-Vis : d-d transitions (e.g., Ni²⁺ complexes at ~450–600 nm) confirm geometry .
  • ¹H/¹³C NMR : Deshielding of imine protons (δ ~8.5–9.0 ppm) and carbons (δ ~140–150 ppm) verifies ligand binding .

Advanced Research Questions

Q. How do DFT calculations reconcile discrepancies between experimental and theoretical structural parameters?

  • Methodology : Geometry optimization at the B3LYP/6-311G(d,p) level predicts bond lengths and angles. For example, the C(6)-C(7) bond in CTSC shows a 0.0213 Å discrepancy between experimental (solid-state) and computational (gas-phase) values due to intermolecular interactions in crystals . Ni-S bond deviations (~0.053 Å) arise from neglecting crystal packing effects in DFT models. Validate results using Mulliken charges and vibrational frequency analysis to ensure no imaginary frequencies .

Q. What role do HOMO-LUMO properties play in the reactivity of CTSC complexes?

  • Methodology : Calculate HOMO (electron-donating ability) and LUMO (electron-accepting capacity) energies at the B3LYP level. Ni(II) complexes exhibit smaller HOMO-LUMO gaps (~3.5 eV) than free CTSC (~4.2 eV), indicating higher reactivity. Use global descriptors (hardness η, softness σ) to predict stability; lower η values (~1.75 eV for complexes vs. ~2.1 eV for ligands) correlate with increased electrophilicity .

Q. How can data contradictions in biological activity assays be systematically addressed?

  • Methodology :

  • Toxicity vs. Efficacy : Test CTSC derivatives on cyanobacterial strains to assess toxicity. For example, CTSC derived from glycine and cinnamaldehyde shows low toxicity and biostimulatory effects, suggesting structure-dependent bioactivity .
  • Antimicrobial Assays : Use the well-diffusion method against gram-negative/positive bacteria. Ni(II) complexes often exhibit higher activity (e.g., 15–20 mm inhibition zones) than free CTSC due to enhanced lipophilicity and metal-mediated redox activity .

Q. What strategies optimize mixed-ligand CTSC complexes for enhanced bioactivity?

  • Methodology : Co-coordinate CTSC with auxiliary ligands (e.g., pyridine, imidazole) to modulate electronic and steric effects. For example, Cu(II)/CTSC complexes with triphenylphosphine show improved DNA binding (Kₐ ~10⁵ M⁻¹) and apoptosis induction in leukemia cells (IC₅₀ ~0.01 μM) via ROS generation . Characterize using ESR and cyclic voltammetry to confirm redox activity .

Tables for Key Data

Property CTSC (Free Ligand) Ni(II)-CTSC Complex Method Reference
HOMO-LUMO Gap (eV)4.23.5DFT/B3LYP/6-311G(d,p)
Ni-S Bond Length (Å)2.15–2.20X-ray Crystallography
Antimicrobial Activity (mm)8–1015–20Well-Diffusion Assay

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Cinnamaldehyde thiosemicarbazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.